Home > Products > Screening Compounds P65470 > 3CL protease (Mpro) inhibitor M3
3CL protease (Mpro) inhibitor M3 -

3CL protease (Mpro) inhibitor M3

Catalog Number: EVT-10988394
CAS Number:
Molecular Formula: C19H18N14O2
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as 3CL protease inhibitor M3 is a promising therapeutic agent targeting the 3CL protease, also referred to as main protease (Mpro), of the SARS-CoV-2 virus. This protease is crucial for the viral life cycle as it processes polyproteins translated from the viral RNA, facilitating the replication and transcription of the virus. By inhibiting this protease, M3 aims to disrupt the viral replication process, making it a potential candidate for treating COVID-19.

Source and Classification

M3 is derived from modifications of masitinib, a compound initially developed for other therapeutic uses. The development of M3 focuses on enhancing its inhibitory potency against the 3CL protease while reducing cytotoxicity. It falls under the category of small molecule inhibitors specifically designed to target viral proteases, which are essential for the life cycle of coronaviruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of M3 involves several key steps that emphasize optimizing its binding affinity and selectivity for the 3CL protease. The process typically includes:

  1. Structural Modification: Starting from masitinib, structural modifications are made to enhance interactions with the active site of the 3CL protease.
  2. Fragment-Based Drug Design: Researchers analyze the minimal structural components of masitinib that contribute significantly to its binding to Mpro. This approach allows for the design of smaller, more efficient derivatives.
  3. Synthesis Techniques: Common techniques include solid-phase peptide synthesis and solution-phase synthesis, employing various coupling reagents and protecting groups to assemble the desired molecular structure.

The synthesis is characterized by a focus on maintaining high yield and purity, often verified through chromatographic methods such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

M3 exhibits a complex molecular structure characterized by specific functional groups that facilitate interaction with the active site of the 3CL protease. Key structural features include:

  • Aminothiazole Ring: Critical for hydrogen bonding with catalytic residues in Mpro.
  • Pyridine Moiety: Enhances binding affinity through non-covalent interactions.

The molecular weight of M3 is approximately 507.5 g/mol, and its three-dimensional structure has been modeled based on known complexes of similar inhibitors with Mpro.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism by which M3 exerts its inhibitory effects involves non-covalent interactions with the active site of the 3CL protease. The key reactions include:

  1. Binding Interaction: M3 binds to the catalytic site of Mpro, blocking substrate access.
  2. Inhibition Mechanism: The binding disrupts the enzymatic cleavage of viral polyproteins, effectively halting viral replication.

Experimental assays are utilized to quantify the binding affinity (Kd) and inhibition constants (Ki) for M3 against Mpro, demonstrating its efficacy in vitro.

Mechanism of Action

Process and Data

The mechanism of action for M3 involves several steps:

  1. Binding: M3 binds to the active site of 3CL protease through specific interactions with critical amino acid residues such as His163 and His164.
  2. Inhibition: By occupying this site, M3 prevents the proteolytic processing necessary for viral replication.
  3. Impact on Viral Lifecycle: The inhibition leads to a decrease in non-structural proteins essential for viral assembly and function.

Quantitative assays reveal that M3 exhibits significantly lower cytotoxicity compared to its precursor masitinib while maintaining effective inhibition of viral activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

M3 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Determined through differential scanning calorimetry, providing insights into thermal stability.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm its structural integrity post-synthesis.

Applications

Scientific Uses

M3's primary application lies in antiviral therapy, particularly in combating COVID-19 by targeting SARS-CoV-2's 3CL protease. It is being explored in various settings:

  1. Preclinical Studies: Evaluating efficacy in live-cell infectivity assays alongside established antiviral agents like remdesivir.
  2. Drug Development: Serving as a lead compound for further optimization to enhance potency and selectivity against coronaviruses.
  3. Research Tool: Utilized in biochemical assays to study protease activity and inhibition mechanisms in virology research.

Properties

Product Name

3CL protease (Mpro) inhibitor M3

IUPAC Name

N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C19H18N14O2

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33)

InChI Key

RKERUHFQUMGLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.